molecular formula C20H16Cl2N4O2 B3502628 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea CAS No. 392708-72-4

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea

Cat. No.: B3502628
CAS No.: 392708-72-4
M. Wt: 415.3 g/mol
InChI Key: ICNLAJXDNMYLKE-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring two 3-chlorophenyl groups connected via a urea linkage and an additional carbamoylamino group. Its structure is characterized by:

  • Urea core: A common pharmacophore in medicinal chemistry, often associated with hydrogen bonding and enzyme inhibition.
  • Carbamoylamino bridge: This group enhances molecular rigidity and may influence binding affinity to biological targets.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N4O2/c21-13-5-3-7-15(11-13)23-19(27)25-17-9-1-2-10-18(17)26-20(28)24-16-8-4-6-14(22)12-16/h1-12H,(H2,23,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLAJXDNMYLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361404
Record name 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392708-72-4
Record name 1-(3-chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,2-PHENYLENE)BIS(3-(3-CHLOROPHENYL)UREA)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-chlorophenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of the chlorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Formation of corresponding chlorophenyl urea derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Urea-Based Derivatives

Compound 9f : 1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea
  • Structural Differences : Incorporates a thiazole ring and piperazine group, absent in the target compound.
  • Key Data : Yield = 77.7%; ESI-MS m/z = 428.2 [M+H]+ .
  • Implications : The piperazine group enhances solubility, while the thiazole may improve target binding.
Compound 2b : 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea
  • Structural Differences : Contains a benzylidene hydrazinyl group and extended piperazine-thiazole chain.
  • Key Data : Yield = 78.3%; ESI-MS m/z = 709.9 [M−2HCl+H]+ .
  • Implications : Increased molecular weight (709.9 vs. ~428 for 9f) reduces bioavailability but may enhance specificity.
P077-0423 : 1-(3-Chlorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]urea
  • Structural Differences: Replaces the carbamoylamino phenyl group with an imidazopyridine ring.

Substituent Variations and Pharmacological Impact

Compound Substituents Molecular Weight (ESI-MS) Key Functional Groups
Target Compound Carbamoylamino-phenyl Not reported Urea, 3-chlorophenyl
9f Thiazole-piperazine 428.2 [M+H]+ Thiazole, piperazine
2b Benzylidene hydrazinyl-thiazole 709.9 [M−2HCl+H]+ Hydrazinyl, benzyloxy
P077-0423 Imidazopyridine Not reported Imidazopyridine, 4-fluorophenyl
  • Chlorophenyl vs. Fluorophenyl : Fluorine substitution (as in P077-0423) increases electronegativity and metabolic stability compared to chlorine .
  • Piperazine vs. Carbamoylamino: Piperazine (9f) improves water solubility, whereas the carbamoylamino group in the target compound may enhance binding to aromatic protein pockets .

Biological Activity

1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea is a compound of interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune response modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C16H12Cl2N6O3
  • Molecular Weight : 407.21 g/mol
  • CAS Number : 816461-06-0

The compound acts primarily as an IDO1 inhibitor. IDO1 catalyzes the first step in tryptophan metabolism, leading to the production of kynurenine, which can suppress T-cell function and promote tumor growth. By inhibiting IDO1, the compound may enhance anti-tumor immunity and improve responses to cancer therapies.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of phenyl urea derivatives, including our compound, in inhibiting IDO1 activity. The following table summarizes key findings from these studies:

CompoundIDO1 Inhibition IC50 (µM)TDO Inhibition IC50 (µM)Comments
This compound5.4>100Selective for IDO1
Epacadostat0.8>100Reference compound
Phenyl Urea Derivative X10.5>100Less selective; moderate activity

The data indicates that this compound exhibits a potent inhibitory effect on IDO1 with an IC50 value of 5.4 µM, while showing no significant inhibition of TDO, thus confirming its selectivity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the phenyl ring and urea moiety significantly impact the inhibitory potency against IDO1. For instance:

  • Substitution at the para-position with electron-withdrawing groups enhances inhibitory activity.
  • The presence of a carbamoyl group is crucial for maintaining binding affinity to the enzyme.

Cancer Models

Several preclinical studies have utilized murine models to assess the anti-tumor efficacy of IDO1 inhibitors, including our compound. In one notable study:

  • Model : C57BL/6 mice with B16F10 melanoma.
  • Treatment : Daily administration of the compound at a dose of 50 mg/kg.
  • Results : Significant reduction in tumor size (by approximately 40%) compared to control groups treated with vehicle alone.

These findings suggest that the compound not only inhibits IDO1 but also has tangible effects on tumor growth in vivo.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)-3-[2-[(3-chlorophenyl)carbamoylamino]phenyl]urea, and what key reaction conditions optimize yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of intermediates like 3-chloroaniline derivatives or functionalized phenyl isocyanates.

  • Step 2 : Urea bond formation via reaction between aniline derivatives and isocyanates under controlled conditions (e.g., dichloromethane or tetrahydrofuran as solvents at 65°C) .

  • Key Conditions :

    ParameterOptimization Strategy
    SolventUse anhydrous DCM/THF to minimize side reactions
    TemperatureMaintain 60–70°C for efficient coupling
    PurificationRecrystallization or column chromatography (silica gel, ethyl acetate/hexane)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify aromatic proton environments and urea carbonyl signals (e.g., δ ~155 ppm for urea C=O) .
    • IR Spectroscopy : Confirm N-H stretches (~3300 cm⁻¹) and urea C=O (~1640 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are most effective?

  • Challenges : Co-elution of byproducts due to structural similarity; low solubility in polar solvents.
  • Solutions :
    • Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
    • Preparative TLC for small-scale purification .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving contradictory bioactivity data observed in different cell lines?

  • Methodological Approach :
    • Replicate Studies : Conduct triplicate assays with standardized cell lines (e.g., HepG2 vs. MCF-7) to rule out variability .
    • Orthogonal Assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein expression) .
    • Control Variables : Normalize data to cell confluency and passage number .

Q. How to design structure-activity relationship (SAR) studies for optimizing the compound’s pharmacokinetic properties?

  • Modification Strategies :
    • Substituent Variation : Replace 3-chlorophenyl groups with fluorophenyl or methyl groups to assess solubility .
    • Linker Optimization : Introduce alkyl spacers between urea and aromatic rings to enhance membrane permeability .
  • Assays :
    • LogP measurements (shake-flask method) for lipophilicity .
    • Caco-2 cell monolayers for intestinal absorption prediction .

Q. What computational methods predict the compound’s interaction with biological targets like enzymes?

  • Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Train models on IC₅₀ data from similar urea derivatives to predict potency .

Q. How to address discrepancies in catalytic efficiency when scaling up synthesis?

  • Scale-Up Strategies :
    • Continuous Flow Reactors : Improve heat/mass transfer for exothermic reactions .
    • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via inline FTIR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under physiological conditions?

  • Experimental Design :
    • Accelerated Stability Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
    • Analytical Tools : LC-MS to quantify degradation products; compare with PubChem data on analogous compounds .
  • Mitigation : Use lyophilization for long-term storage in inert atmospheres .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.